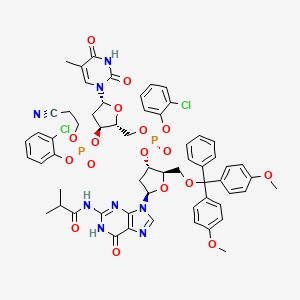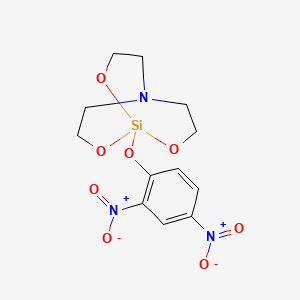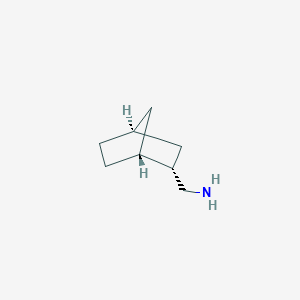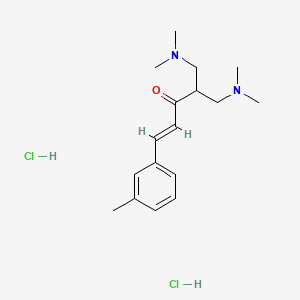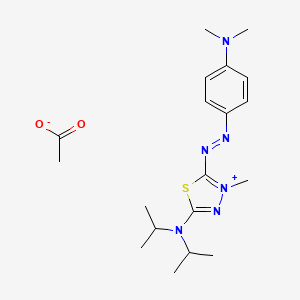
Andrographic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Andrographic acid is a diterpenoid compound derived from the plant Andrographis paniculata, commonly known as the “King of Bitters.” This plant is widely used in traditional medicine across Asia, particularly in India and China, for its potent anti-inflammatory, antiviral, and anticancer properties . This compound is one of the key bioactive constituents responsible for these therapeutic effects.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of andrographic acid typically involves the extraction of the compound from the aerial parts of Andrographis paniculata. The process begins with the methanolic extraction of the plant material, followed by chromatographic separation techniques such as high-performance liquid chromatography (HPLC) and liquid chromatography-mass spectrometry (LC-MS) .
Industrial Production Methods: Industrial production of this compound focuses on optimizing the yield and purity of the compound. This is achieved through advanced biotechnological methods, including the use of cell cultures and genetic engineering to enhance the biosynthetic pathways of the plant . These methods ensure a sustainable and efficient production process.
Analyse Des Réactions Chimiques
Types of Reactions: Andrographic acid undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form andrographolide, a compound with enhanced bioactivity.
Substitution: Substitution reactions involving this compound can introduce new functional groups, enhancing its therapeutic potential.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Solvents: Methanol, ethanol, dichloromethane
Major Products Formed:
Andrographolide: Formed through oxidation, known for its potent anti-inflammatory and antiviral properties.
Neoandrographolide: A derivative with enhanced bioavailability and therapeutic effects.
Applications De Recherche Scientifique
Andrographic acid has a wide range of scientific research applications:
Chemistry: Used as a precursor for synthesizing various bioactive compounds.
Biology: Studied for its role in modulating immune responses and inhibiting inflammatory pathways.
Medicine: Investigated for its potential in treating viral infections, cancer, and inflammatory diseases.
Industry: Utilized in the development of herbal supplements and pharmaceuticals.
Mécanisme D'action
Andrographic acid exerts its effects through multiple molecular targets and pathways:
Comparaison Avec Des Composés Similaires
Andrographic acid is unique compared to other similar compounds due to its diverse bioactivity and therapeutic potential. Some similar compounds include:
Andrographolide: A major bioactive constituent of Andrographis paniculata with potent anti-inflammatory and antiviral properties.
Neoandrographolide: Known for its enhanced bioavailability and therapeutic effects.
14-Deoxy-11,12-didehydroandrographolide: Exhibits immunostimulatory and anti-atherosclerotic activities.
Propriétés
Numéro CAS |
760938-56-5 |
|---|---|
Formule moléculaire |
C20H28O6 |
Poids moléculaire |
364.4 g/mol |
Nom IUPAC |
(Z)-2-[(E)-2-[(1R,4aS,5R,6R,8aR)-6-hydroxy-5-(hydroxymethyl)-5,8a-dimethyl-2-methylidene-3,4,4a,6,7,8-hexahydro-1H-naphthalen-1-yl]ethenyl]but-2-enedioic acid |
InChI |
InChI=1S/C20H28O6/c1-12-4-7-15-19(2,9-8-16(22)20(15,3)11-21)14(12)6-5-13(18(25)26)10-17(23)24/h5-6,10,14-16,21-22H,1,4,7-9,11H2,2-3H3,(H,23,24)(H,25,26)/b6-5+,13-10-/t14-,15+,16-,19+,20+/m1/s1 |
Clé InChI |
IMDVHFGRDJPERC-YJCGLWNISA-N |
SMILES isomérique |
C[C@@]12CC[C@H]([C@@]([C@H]1CCC(=C)[C@H]2/C=C/C(=C/C(=O)O)/C(=O)O)(C)CO)O |
SMILES canonique |
CC12CCC(C(C1CCC(=C)C2C=CC(=CC(=O)O)C(=O)O)(C)CO)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



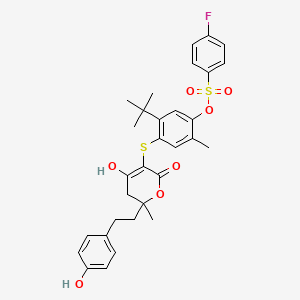
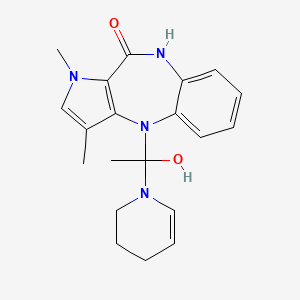

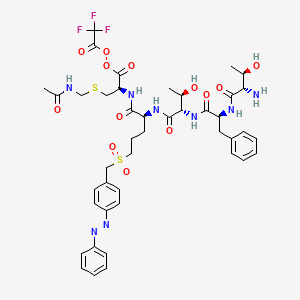
![5-amino-N-[(1-ethylpyrrolidin-2-yl)methyl]-2-methoxybenzamide;oxalic acid](/img/structure/B12750843.png)
